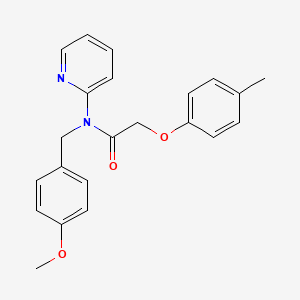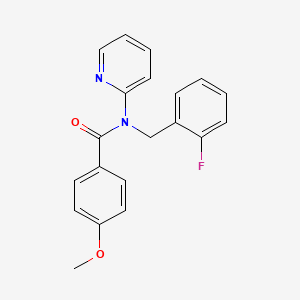![molecular formula C18H21N5O4S B11354083 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B11354083.png)
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(3,4-ジメトキシフェニル)-1,2,4-オキサジアゾール-5-イル]-N-(5-エチル-1,3,4-チアジアゾール-2-イル)ブタンアミドは、オキサジアゾール誘導体のクラスに属する合成有機化合物です。この化合物は、医薬品化学、材料科学、工業化学など、さまざまな分野における潜在的な用途があるため、注目を集めています。構造中にオキサジアゾール環とチアジアゾール環の両方が存在することで、独自の化学的特性と潜在的な生物学的活性が生み出されます。
合成方法
合成経路と反応条件
4-[3-(3,4-ジメトキシフェニル)-1,2,4-オキサジアゾール-5-イル]-N-(5-エチル-1,3,4-チアジアゾール-2-イル)ブタンアミドの合成には、通常、複数ステップのプロセスが伴います。一般的な合成経路には、次のステップが含まれます。
オキサジアゾール環の形成: これは、3,4-ジメトキシ安息香酸ヒドラジドを適切なニトリルオキシドと還流条件下で反応させることで達成できます。
チアジアゾール環の形成: これは、5-エチル-1,3,4-チアジアゾール-2-アミンを適切なアシル化剤と反応させることで行われます。
2つの中間体のカップリング: 最後のステップでは、N,N'-ジシクロヘキシルカルボジイミド(DCC)などの適切なカップリング試薬を使用して、無水条件下でオキサジアゾールとチアジアゾールの中間体をカップリングします。
工業生産方法
この化合物の工業生産には、収率と純度を向上させるために、上記の合成経路を最適化することが含まれる場合があります。これには、連続フロー反応器の使用、反応条件の高スループットスクリーニング、クロマトグラフィーや結晶化などの高度な精製技術の使用が含まれます。
化学反応解析
反応の種類
4-[3-(3,4-ジメトキシフェニル)-1,2,4-オキサジアゾール-5-イル]-N-(5-エチル-1,3,4-チアジアゾール-2-イル)ブタンアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を使用して酸化できます。
還元: 還元は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して達成できます。
置換: この化合物は、特にオキサジアゾール環とチアジアゾール環で、求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 水素化ナトリウムなどの塩基の存在下で、アミンやチオールなどの求核剤。
主な生成物
酸化: カルボン酸またはケトンの生成。
還元: アルコールまたはアミンの生成。
置換: 置換されたオキサジアゾールまたはチアジアゾール誘導体の生成。
科学研究への応用
4-[3-(3,4-ジメトキシフェニル)-1,2,4-オキサジアゾール-5-イル]-N-(5-エチル-1,3,4-チアジアゾール-2-イル)ブタンアミドは、いくつかの科学研究への応用があります。
医薬品化学: 独特の構造と生物活性により、抗炎症剤、抗菌剤、または抗がん剤としての潜在的な用途。
材料科学: 特定の電子または光学特性を持つ新規材料の開発における使用。
工業化学: 他の複雑な有機分子の合成における用途、または特定の化学反応における触媒としての用途。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 3,4-dimethoxybenzohydrazide with an appropriate nitrile oxide under reflux conditions.
Formation of the thiadiazole ring: This involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with a suitable acylating agent.
Coupling of the two intermediates: The final step involves coupling the oxadiazole and thiadiazole intermediates using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazole or thiadiazole derivatives.
科学的研究の応用
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide has several scientific research applications:
Medicinal Chemistry: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent due to its unique structure and biological activity.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: Application in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
作用機序
4-[3-(3,4-ジメトキシフェニル)-1,2,4-オキサジアゾール-5-イル]-N-(5-エチル-1,3,4-チアジアゾール-2-イル)ブタンアミドの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、次のようにして効果を発揮する可能性があります。
特定の酵素または受容体への結合: 機能の阻害または活性化。
シグナル伝達経路の調節: 増殖、アポトーシス、または炎症などの細胞プロセスへの影響。
類似の化合物との比較
類似の化合物
- 4-[3-(3,4-ジメトキシフェニル)-1,2,4-オキサジアゾール-5-イル]-N-(5-メチル-1,3,4-チアジアゾール-2-イル)ブタンアミド
- 4-[3-(3,4-ジメトキシフェニル)-1,2,4-オキサジアゾール-5-イル]-N-(5-プロピル-1,3,4-チアジアゾール-2-イル)ブタンアミド
独自性
4-[3-(3,4-ジメトキシフェニル)-1,2,4-オキサジアゾール-5-イル]-N-(5-エチル-1,3,4-チアジアゾール-2-イル)ブタンアミドは、オキサジアゾール環とチアジアゾール環の特定の組み合わせにより、独自の化学的および生物学的特性を有するため、ユニークです。チアジアゾール環上のエチル置換基も、異なる置換基を持つ類似の化合物と比較して、独自の反応性と生物活性に貢献する可能性があります。
類似化合物との比較
Similar Compounds
- **4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
- **4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide
Uniqueness
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide is unique due to the specific combination of oxadiazole and thiadiazole rings, which imparts distinct chemical and biological properties. Its ethyl substituent on the thiadiazole ring may also contribute to its unique reactivity and biological activity compared to similar compounds with different substituents.
特性
分子式 |
C18H21N5O4S |
|---|---|
分子量 |
403.5 g/mol |
IUPAC名 |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C18H21N5O4S/c1-4-16-21-22-18(28-16)19-14(24)6-5-7-15-20-17(23-27-15)11-8-9-12(25-2)13(10-11)26-3/h8-10H,4-7H2,1-3H3,(H,19,22,24) |
InChIキー |
TTWLUTRVGMNZJN-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN=C(S1)NC(=O)CCCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11354000.png)



![N-{2-[(4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-yl}propanamide](/img/structure/B11354026.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-chloro-3,5-dimethylphenoxy)ethanone](/img/structure/B11354027.png)

![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11354046.png)
![4-tert-butyl-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B11354047.png)
![2-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-1H-benzimidazole](/img/structure/B11354053.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2-ethoxyphenyl)piperidine-4-carboxamide](/img/structure/B11354059.png)



